N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Preparation of 4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE: This can be synthesized through the reaction of 4-(DIETHYLAMINO)PHENOL with an appropriate aldehyde under basic conditions.
Formation of the QUINOLINECARBOHYDRAZIDE: This involves the reaction of 2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step is the condensation of 4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE with QUINOLINECARBOHYDRAZIDE in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-N-(2-METHYL-5-NITROPHENYL)AMINE
- N-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-N-PHENYLAMINE
Uniqueness
N’~4~-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H26N4O3/c1-4-30(5-2)19-12-11-18(24(31)14-19)16-27-29-26(32)21-15-23(25-13-10-17(3)33-25)28-22-9-7-6-8-20(21)22/h6-16,31H,4-5H2,1-3H3,(H,29,32)/b27-16+ |
InChI Key |
ABPYBIOSWCWMAP-JVWAILMASA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.